molecular formula C24H23BrN2O5 B2863051 (Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 929398-29-8

(Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2863051
CAS No.: 929398-29-8
M. Wt: 499.361
InChI Key: BGAFMHRNOYQRQD-XKZIYDEJSA-N
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Description

This compound features a benzofuran-3(2H)-one core substituted at positions 2, 6, and 7. The Z-configuration at the methylene bridge (position 2) is critical for its stereochemical activity. Key substituents include:

  • Position 2: A (5-bromobenzofuran-2-yl)methylene group, introducing bromine for electronic modulation and a fused benzofuran system.
  • Position 7: A (4-(2-hydroxyethyl)piperazin-1-yl)methyl moiety, which improves water solubility and may confer biological activity via piperazine’s chelating or receptor-binding properties.

Properties

IUPAC Name

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O5/c25-16-1-4-21-15(11-16)12-17(31-21)13-22-23(30)18-2-3-20(29)19(24(18)32-22)14-27-7-5-26(6-8-27)9-10-28/h1-4,11-13,28-29H,5-10,14H2/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAFMHRNOYQRQD-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(O4)C=CC(=C5)Br)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention for its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article presents a detailed examination of the biological activity of this specific compound, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a complex structure that includes:

  • Benzofuran moiety : Known for various biological activities.
  • Piperazine ring : Often associated with enhanced pharmacological properties.
  • Hydroxy groups : Contributing to the compound's reactivity and biological activity.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in various studies:

  • In vitro Studies : Research indicates that benzofuran derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with hydroxyl substitutions at specific positions have demonstrated lower minimum inhibitory concentrations (MIC) compared to their unsubstituted counterparts .
    CompoundMIC (μg/mL)Activity Type
    Compound A8Antimycobacterial
    Compound B3.12Antibacterial

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is well-documented. The compound shows significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1, which are critical in the inflammatory response:

  • Mechanism of Action : The compound reduces NF-kB activity, leading to decreased expression of inflammatory mediators .
    CytokineInhibition (%)
    TNF-alpha93.8
    IL-198
    IL-871

Anticancer Activity

Benzofuran compounds have also been investigated for their anticancer properties:

  • Apoptosis Induction : Studies have indicated that the compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, which is crucial for triggering cell death pathways .
    Cell LineApoptosis Induction (%)
    K562 (Leukemia)Significant
    Vero (Mammalian)Low toxicity observed

Case Studies

Several case studies highlight the biological efficacy of similar benzofuran derivatives:

  • Benzofuran Derivative I : This compound exhibited remarkable anti-inflammatory effects and was effective in managing chronic inflammatory disorders by significantly reducing cytokine levels .
  • Benzofuran Derivative II : Demonstrated potent anticancer activity through apoptosis induction mechanisms involving caspase activation and ROS generation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues
Compound Name Position 2 Substituent Position 6/7 Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound (5-Bromobenzofuran-2-yl)methylene 6-OH; 7-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl] Not explicitly reported Estimated ~500–550
(2Z)-6-Hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one 2,3,4-Trimethoxybenzylidene 6-OH; 7-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl] C25H30N2O7 470.52
(2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxybenzofuran-3(2H)-one 6-Bromo-4H-1,3-benzodioxin-8-ylmethylene 6-OH; No substituent at position 7 C17H10BrO5 374.17
BPOH-TPA (5-(2-Triphenylamine)-2-hydroxybenzophenone) Triphenylamine 2-Hydroxybenzophenone backbone (no piperazine) C31H23NO2 441.17
Key Observations:

Substituent Diversity at Position 2: The target compound’s 5-bromobenzofuran group enhances electron-withdrawing effects and steric bulk compared to the trimethoxybenzylidene group in ’s analog .

Piperazine Functionality :

  • The target compound and ’s analog share a 4-(2-hydroxyethyl)piperazinylmethyl group at position 7, which improves solubility and may enhance interaction with biological targets (e.g., kinases, GPCRs) .
  • BPOH-TPA lacks this moiety, limiting its pharmacological relevance but making it suitable for material science applications (e.g., optoelectronics) .

Key Observations:
  • Suzuki Coupling : A common method for introducing aryl groups (e.g., triphenylamine in BPOH-TPA) . The target compound’s bromobenzofuran substituent suggests a similar approach, though yields may vary due to steric hindrance from bulkier groups.

Spectroscopic and Physicochemical Properties

Table 3: NMR and Mass Spectrometry Data
Compound Name 1H NMR (δ, ppm) High-Resolution MS (m/z)
Target Compound Not reported (expected: δ ~10.35 for phenolic -OH; δ 3–4 for piperazine CH2) Not reported
BPOH-TPA δ 10.35 (-OH), 7.62–6.75 (aromatic), 3–4 (piperazine CH2, if present) 441.1722 [M]+ (C31H23NO2)
(2Z)-6-Hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one Not reported 470.522 [M]+ (C25H30N2O7)
Key Observations:
  • Hydroxy Group: The phenolic -OH in BPOH-TPA resonates at δ 10.35, a region consistent with the target compound’s position 6 -OH .
  • Piperazine Signals : Protons on the piperazine and hydroxyethyl groups are expected near δ 2.5–3.5 (N-CH2) and δ 3.6–4.0 (O-CH2), respectively .

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